molecular formula C₄₅H₆₀N₄O₁₁ B1141051 N-Desisobutyl-N-propyl Rifabutin CAS No. 75903-10-5

N-Desisobutyl-N-propyl Rifabutin

Cat. No. B1141051
CAS RN: 75903-10-5
M. Wt: 832.98
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Desisobutyl-N-propyl Rifabutin” is a new class of rifamycins, specifically spiropiperidylrifamycins, and is used as an antibiotic . It has a molecular weight of 832.98 and a molecular formula of C45H60N4O11 .


Synthesis Analysis

While specific synthesis details for “N-Desisobutyl-N-propyl Rifabutin” were not found, research has been conducted on the synthesis of polymeric forms of Rifabutin, an antitubercular drug. These forms were based on copolymers of acrylamide with 2-acrylamido-2-methylpropanesulfonic acid and of N-vinylpyrrolidone with 2-aminoethyl methacrylate, with ionic and covalent polymer–Rifabutin bonding .

Scientific Research Applications

Application in Staphylococcus Biofilm Infections

Scientific Field

Medical Microbiology and Infectious Diseases

Summary of the Application

N-Desisobutyl-N-propyl Rifabutin has been used as an adjuvant therapy in the treatment of Staphylococcus biofilm infections . This is particularly useful when rifampin, another antibiotic, is contraindicated due to drug-drug interactions .

Methods of Application

The application involves using N-Desisobutyl-N-propyl Rifabutin as a replacement for rifampin in the treatment regimen for staphylococcal biofilm infections . The exact dosage and duration of treatment would depend on the specifics of the case and the patient’s overall health status .

Results or Outcomes

The use of N-Desisobutyl-N-propyl Rifabutin was well tolerated with no side effects reported . Furthermore, no patients had a recurrence of their staphylococcal infections .

Application in Tuberculosis Treatment

Scientific Field

Pulmonary Medicine and Infectious Diseases

Summary of the Application

N-Desisobutyl-N-propyl Rifabutin has potential applications in host-directed anti-TB therapy for managing pulmonary tuberculosis .

Methods of Application

The application involves the development of rifabutin-loaded inhalable β-glucan microparticles . These microparticles provide a more effective and targeted treatment approach for tuberculosis .

Results or Outcomes

The research lays the foundation for potential applications in host-directed anti-TB therapy for managing pulmonary tuberculosis . However, more research is needed to fully understand the effectiveness and safety of this approach .

Application in Proteomics Research

Scientific Field

Proteomics

Summary of the Application

N-Desisobutyl-N-propyl Rifabutin is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Methods of Application

The exact methods of application in proteomics research can vary widely, depending on the specific research question and the available resources . However, it typically involves the use of N-Desisobutyl-N-propyl Rifabutin in various biochemical assays to study protein function .

Results or Outcomes

The outcomes of such research can also vary widely, but they generally contribute to a better understanding of protein function and the role of proteins in various biological processes .

Application in Helicobacter Pylori Infection Treatment

Scientific Field

Gastroenterology

Summary of the Application

N-Desisobutyl-N-propyl Rifabutin has been found to be effective in multi-resistant patients after various treatment cycles for Helicobacter pylori (HP) infection . It has been analyzed as a second-line treatment .

Methods of Application

The application involves a treatment regimen including rifabutin as a second-line treatment to eradicate helicobacter pylori infection . The exact dosage and duration of treatment would depend on the specifics of the case and the patient’s overall health status .

Results or Outcomes

The use of a rifabutin-based triple therapy as a second-line treatment was not found to be effective . The problem with quadruple therapy lies in the adverse side effects it provokes . More research is needed to fully understand the effectiveness and safety of this approach .

Safety And Hazards

The safety data sheet for Rifabutin indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “N-Desisobutyl-N-propyl Rifabutin” were not found, it is part of a range of high-quality reference standards for pharmaceuticals, chemicals, and other industries, suggesting its potential use in research and development .

properties

IUPAC Name

[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H60N4O11/c1-11-18-49-19-16-45(17-20-49)47-33-30-31-38(53)27(7)41-32(30)42(55)44(9,60-41)58-21-15-29(57-10)24(4)40(59-28(8)50)26(6)37(52)25(5)36(51)22(2)13-12-14-23(3)43(56)46-35(39(31)54)34(33)48-45/h12-15,21-22,24-26,29,36-37,40,51-54H,11,16-20H2,1-10H3,(H,46,56)/t22-,24+,25+,26+,29-,36-,37+,40+,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBPDPKBORJVAA-CTRLBJGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N=C3C4=C5C(=C(C6=C4C(=O)C(O6)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)NC(=C5O)C3=N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCC2(CC1)N=C3C4=C5C(=C(C6=C4C(=O)[C@](O6)(OC=C[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](C=CC=C(C(=O)NC(=C5O)C3=N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H60N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

833.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.